molecular formula C18H20N2O5 B6626776 methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate

methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate

Cat. No.: B6626776
M. Wt: 344.4 g/mol
InChI Key: BIIBVAMOJGNNAG-XJKSGUPXSA-N
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Description

Methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industrial processes. This compound features a furan ring, a pyridine moiety, and an oxolane ring, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate typically involves several key steps:

  • Formation of the Oxolane Ring: : The initial step often involves the preparation of the oxolane ring, which can be synthesized through an intramolecular cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Attachment of the Pyridine Moiety:

  • Furan Ring Synthesis: : The furan ring is then formed through cyclization reactions involving dihydroxy compounds under dehydrating conditions.

  • Final Coupling: : The final step includes the coupling of the furan and oxolane intermediates, typically involving carbamoylation reactions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This often includes continuous flow reactors for better control over reaction parameters, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the furan and oxolane rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : It can also undergo reduction reactions at various functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible at the pyridine ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halides, alkylating agents, acids, bases.

Major Products

The major products of these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkyl groups.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

Biology: : In biological research, it is utilized for studying enzyme interactions and cellular pathways due to its unique structural features.

Medicine: : In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, influencing cellular functions.

Molecular Targets: : The primary molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Pathways Involved: : Key pathways include signaling cascades that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Compared to similar compounds, methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate stands out due to its unique combination of functional groups and rings. This structural diversity contributes to its versatility in various applications.

Similar Compounds

  • Methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]thiophene-3-carboxylate: : Similar structure but with a thiophene ring.

  • Methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]benzene-3-carboxylate: : Contains a benzene ring instead of a furan ring.

  • Methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]pyrrole-3-carboxylate: : Features a pyrrole ring in place of the furan ring.

Properties

IUPAC Name

methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-14-12(18(22)23-2)9-15(25-14)17(21)20-13-6-8-24-16(13)11-5-4-7-19-10-11/h4-5,7,9-10,13,16H,3,6,8H2,1-2H3,(H,20,21)/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBVAMOJGNNAG-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)NC2CCOC2C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(O1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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